molecular formula C13H14N2O3S2 B2759326 N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 683237-33-4

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No. B2759326
CAS RN: 683237-33-4
M. Wt: 310.39
InChI Key: MRNTZAKVXYNFPN-YPKPFQOOSA-N
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Description

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a chemical compound that has drawn the attention of scientists due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis Enhancements

The development of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides has facilitated the synthesis of complex peptide fragments. For instance, E. Vedejs and C. Kongkittingam (2000) demonstrated the efficient coupling and methylation steps in the synthesis of the cyclosporin 8-11 tetrapeptide subunit, employing Bts-protected amino acid chlorides. This method allowed for the purification of the tetrapeptide without the need for chromatography, using simple extraction methods to isolate the deprotected amines, showcasing the application in streamlining peptide synthesis processes (Vedejs & Kongkittingam, 2000).

Antitumor and Antimicrobial Agents

Benzothiazole derivatives have shown significant potential as antitumor agents. A study by Masao Yoshida et al. (2005) designed and synthesized derivatives that exhibited excellent in vivo inhibitory effects on tumor growth, demonstrating the chemical's application in developing new antitumor agents (Yoshida et al., 2005). Additionally, novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized for their antimicrobial properties, as explored by E. Darwish et al. (2014). Their study highlighted the synthesis of thiazole, pyridone, and other derivatives bearing a biologically active sulfonamide moiety, emphasizing their effectiveness as antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-15-10-6-5-9(20(2,17)18)7-11(10)19-13(15)14-12(16)8-3-4-8/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNTZAKVXYNFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

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